molecular formula C9H9BrO2 B1273578 2-(4-Bromo-3-methylphenyl)acetic acid CAS No. 215949-57-8

2-(4-Bromo-3-methylphenyl)acetic acid

Cat. No.: B1273578
CAS No.: 215949-57-8
M. Wt: 229.07 g/mol
InChI Key: LHFFNLRLDVODNC-UHFFFAOYSA-N
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Description

2-(4-Bromo-3-methylphenyl)acetic acid is an organic compound with the molecular formula C9H9BrO2 It is a derivative of acetic acid where the hydrogen atom of the methyl group is substituted by a 4-bromo-3-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3-methylphenyl)acetic acid typically involves the bromination of 3-methylphenylacetic acid. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide. The reaction conditions usually involve:

    Solvent: Carbon disulfide or dichloromethane

    Temperature: Room temperature to reflux

    Catalyst: Iron(III) bromide or aluminum chloride

The reaction proceeds with the formation of the brominated product, which is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The process involves:

    Reactants: 3-Methylphenylacetic acid and bromine

    Catalyst: Iron(III) bromide

    Solvent: Dichloromethane

    Temperature: Controlled to maintain optimal reaction rates

The product is then isolated and purified using industrial-scale techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-3-methylphenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding 3-methylphenylacetic acid.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Sodium azide (NaN3) or thiourea in polar solvents like dimethylformamide (DMF).

Major Products

    Oxidation: 4-Bromo-3-methylbenzoic acid

    Reduction: 3-Methylphenylacetic acid

    Substitution: 4-Amino-3-methylphenylacetic acid or 4-Methylthio-3-methylphenylacetic acid

Scientific Research Applications

2-(4-Bromo-3-methylphenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3-methylphenyl)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The bromine substituent can enhance the compound’s reactivity, allowing it to form covalent bonds with target molecules. The molecular pathways involved may include:

    Enzyme inhibition: The compound can inhibit specific enzymes by binding to their active sites.

    Receptor modulation: It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

2-(4-Bromo-3-methylphenyl)acetic acid can be compared with other similar compounds, such as:

    3-Methylphenylacetic acid: Lacks the bromine substituent, resulting in different reactivity and biological activity.

    4-Bromo-3-methylbenzoic acid: Similar structure but with a carboxylic acid group directly attached to the aromatic ring.

    4-Amino-3-methylphenylacetic acid: Contains an amino group instead of a bromine atom, leading to different chemical properties and applications.

Properties

IUPAC Name

2-(4-bromo-3-methylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-6-4-7(5-9(11)12)2-3-8(6)10/h2-4H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHFFNLRLDVODNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60394210
Record name 2-(4-bromo-3-methylphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215949-57-8
Record name 2-(4-bromo-3-methylphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Bromo-3-methylphenyl)acetic acid
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